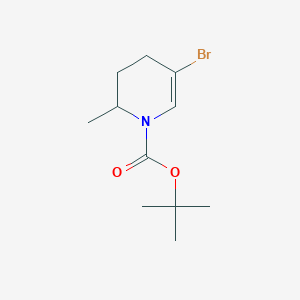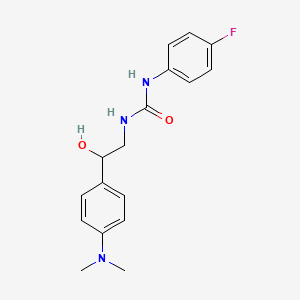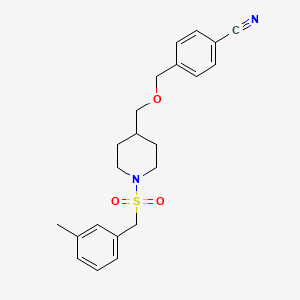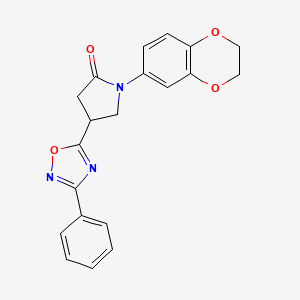
1-Amino-4-fluoronaphthalene Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-fluoronaphthalene Hydrochloride is a useful research compound. Its molecular formula is C10H9ClFN and its molecular weight is 197.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Protein Design and Stability
1-Amino-4-fluoronaphthalene Hydrochloride is associated with the use of fluorinated analogs of hydrophobic amino acids in protein design. Researchers have explored the potential of these fluorinated compounds to create proteins with novel chemical and biological properties. The introduction of fluorine into proteins has been noted to enhance protein stability against chemical and thermal denaturation while retaining their structural integrity and biological activity. However, the synthesis of large proteins with specifically fluorinated residues remains challenging due to the unique physicochemical properties of fluorinated molecules, such as extreme chemical inertness and thermal stability (Buer & Marsh, 2012).
2. Analytical Applications in Biochemistry
The compound has been implicated in analytical biochemistry, particularly in the detection and quantification of amino groups in various substances. Fluorescamine (FSA), a compound closely related to this compound, is used extensively for determining compounds containing amino groups, including pharmaceuticals, pesticides, amino acids, peptides, and proteins. FSA offers advantages such as non-fluorescence of the reagent and its hydrolytic products, fast reaction at ambient temperature, and the potential enhancement of sensitivity through the proper selection of diluting solvents, addition of surfactants, or extraction with water-immiscible solvents (Derayea & Samir, 2020).
3. Methodological Aspects in Protein Hydrolysis Studies
The compound is relevant in the methodological aspects of determining the degree of hydrolysis (DH) of protein hydrolysates. Various methods like pH-stat, TNBS, OPA, and others involve the measurement of amino groups generated from hydrolysis, where compounds like this compound might be used. However, challenges remain in standardizing these methods to ensure reliable interstudy comparisons (Rutherfurd, 2010).
4. Role in the Development of Chemosensors
The compound's derivatives are instrumental in the development of chemosensors for detecting various analytes. Studies have shown that derivatives based on this compound exhibit high selectivity and sensitivity in detecting metal ions, anions, neutral molecules, and pH regions. These chemosensors are emerging as crucial tools in various fields due to their selectivity, sensitivity, and the modulatory potential of their sensing characteristics (Roy, 2021).
5. Exploration in Fluorescence Emission Studies
The compound has been studied for its role in the new types of fluorescence emissions observed from nitrogen-containing organic compounds. These emissions have been noted to vary with experimental conditions, making materials like this compound significant in biomedical fields due to their biocompatibility and unique properties (Wang Shao-fei, 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-fluoronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIEPCKKCDGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,6-difluorophenyl)formamido]-N,3,3-trimethylbutanamide](/img/structure/B2492800.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)
